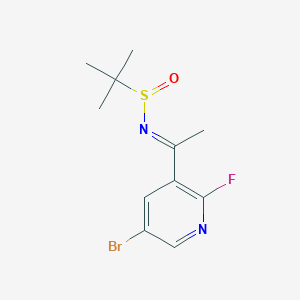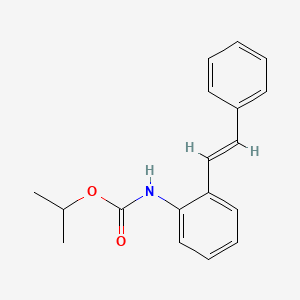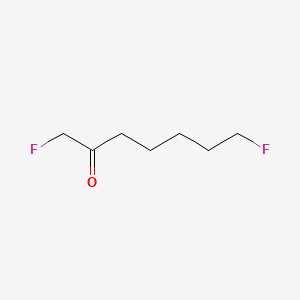
Methyl (S)-3-amino-3-(2,6-dimethylphenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (S)-3-amino-3-(2,6-dimethylphenyl)propanoate is a chiral compound with significant importance in various fields, including pharmaceuticals and agrochemicals. This compound is known for its role as an intermediate in the synthesis of other complex molecules, particularly in the production of fungicides like metalaxyl .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-3-amino-3-(2,6-dimethylphenyl)propanoate typically involves the use of chiral catalysts or enzymes to achieve high enantioselectivity. One common method is the enzyme-catalyzed hydrolytic kinetic resolution of racemic mixtures. Lipases are often used in this process due to their high chemo-, regio-, and stereoselectivity . The reaction conditions usually involve aqueous media with high substrate concentrations, and the process can be optimized for temperature and pH to achieve the best results .
Industrial Production Methods
Industrial production of this compound often employs large-scale chiral chromatography and catalytic asymmetric reactions. These methods are preferred for their economic and environmental benefits. Enzyme-catalyzed reactions are particularly favored in industrial settings due to their lower environmental impact compared to traditional chemical methods .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (S)-3-amino-3-(2,6-dimethylphenyl)propanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation into other valuable compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Aplicaciones Científicas De Investigación
Methyl (S)-3-amino-3-(2,6-dimethylphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and chiral resolution processes.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, particularly fungicides like metalaxyl.
Industry: The compound is employed in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl (S)-3-amino-3-(2,6-dimethylphenyl)propanoate involves its interaction with specific molecular targets and pathways. In the case of its role as an intermediate in fungicide synthesis, the compound undergoes enzymatic reactions that lead to the formation of active fungicidal agents. These agents inhibit RNA synthesis in fungi, thereby preventing their growth and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Methyl ®-3-amino-3-(2,6-dimethylphenyl)propanoate: The enantiomer of the compound, which has different biological activities and applications.
Methyl N-(2,6-dimethylphenyl)-N-methoxyalaninate: Another related compound used in the synthesis of fungicides.
Uniqueness
Methyl (S)-3-amino-3-(2,6-dimethylphenyl)propanoate is unique due to its high enantioselectivity and its role as a key intermediate in the synthesis of metalaxyl. Its specific stereochemistry is crucial for the biological activity of the final products, making it an essential compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C12H17NO2 |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
methyl (3S)-3-amino-3-(2,6-dimethylphenyl)propanoate |
InChI |
InChI=1S/C12H17NO2/c1-8-5-4-6-9(2)12(8)10(13)7-11(14)15-3/h4-6,10H,7,13H2,1-3H3/t10-/m0/s1 |
Clave InChI |
DMPGBTICXJTKLZ-JTQLQIEISA-N |
SMILES isomérico |
CC1=C(C(=CC=C1)C)[C@H](CC(=O)OC)N |
SMILES canónico |
CC1=C(C(=CC=C1)C)C(CC(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


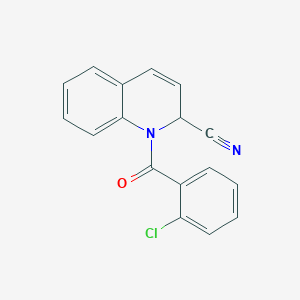
![1H-Pyrrolo[2,3-b]pyridine, 4-iodo-2-(trifluoromethyl)-](/img/structure/B15201798.png)

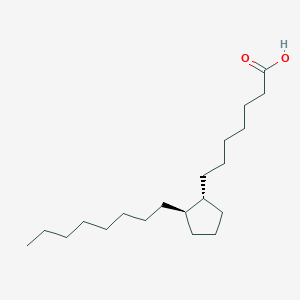
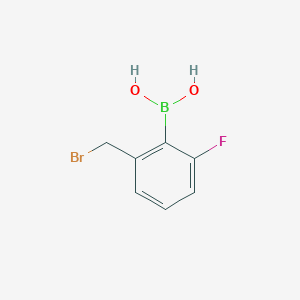
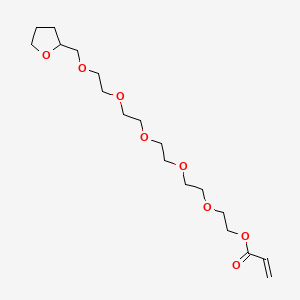
![N-[2-(Bromomethyl)-5-fluorophenyl]-2,2,2-trifluoroacetimidoyl chloride](/img/structure/B15201831.png)
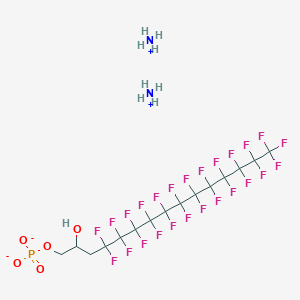
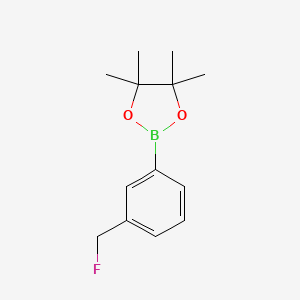
![N-Cyclopentyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B15201852.png)
